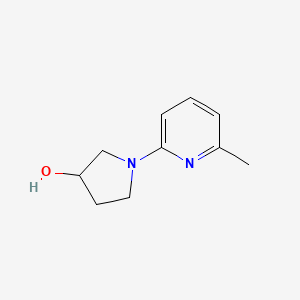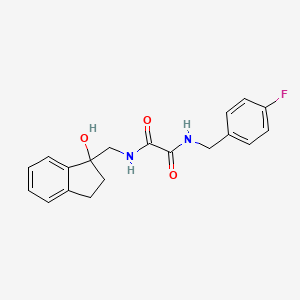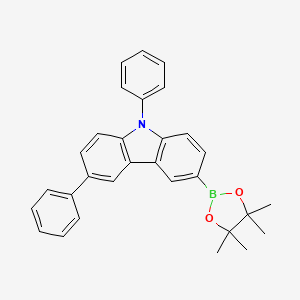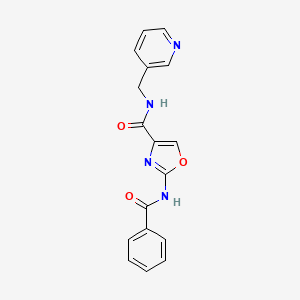
1-(6-Methylpyridin-2-yl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to “1-(6-Methylpyridin-2-yl)pyrrolidin-3-ol” often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings can be used . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Molecular Structure Analysis
The molecular structure of “1-(6-Methylpyridin-2-yl)pyrrolidin-3-ol” is characterized by a pyrrolidine ring attached to a methylpyridine group. The 3D structure of similar compounds can be viewed using Java or Javascript .Wissenschaftliche Forschungsanwendungen
Synthesis and Coordination Chemistry
Compounds related to "1-(6-Methylpyridin-2-yl)pyrrolidin-3-ol" have been extensively studied for their coordination chemistry, highlighting their versatility as ligands. For instance, derivatives of 2,6-di(pyrazol-1-yl)pyridine have been explored for creating luminescent lanthanide compounds with potential applications in biological sensing. These compounds demonstrate significant thermal and photochemical properties, which could be relevant for material science applications (Halcrow, 2005).
Catalysis and Functionalization
The efficacy of 1-Aminopyridinium ylides, which are structurally similar to the compound , has been demonstrated in the palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds. This showcases the potential of these compounds in organic synthesis, providing a pathway for functionalizing carboxylic acid derivatives and enhancing the complexity of molecular structures (Le et al., 2019).
Water Oxidation Catalysis
Research on Ru complexes for water oxidation includes the use of pyridine derivatives as ligands. These complexes have shown promise in oxygen evolution reactions, indicating their potential role in catalysis and renewable energy applications. The study found that specific ligand substitutions could significantly enhance catalytic efficiency (Zong & Thummel, 2005).
Organic Synthesis and Medicinal Applications
Compounds structurally related to "1-(6-Methylpyridin-2-yl)pyrrolidin-3-ol" have been synthesized and evaluated for their antimicrobial activity and DNA interactions. Such studies underscore the potential of these compounds in medicinal chemistry, particularly in developing new therapeutic agents. For example, [Ag(2-amino-3-methylpyridine)(2)]NO(3) demonstrated significant antimicrobial activity against various bacterial strains and Candida albicans (Abu-Youssef et al., 2010).
Eigenschaften
IUPAC Name |
1-(6-methylpyridin-2-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-3-2-4-10(11-8)12-6-5-9(13)7-12/h2-4,9,13H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOCBEPIAVAURS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methylpyridin-2-yl)pyrrolidin-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B2513093.png)
![N-(3-cyanophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2513094.png)


![7-(4-(3-cyclohexylpropanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2513102.png)
![Ethyl 4-{[(4-oxopiperidin-1-yl)carbonyl]amino}benzoate](/img/structure/B2513103.png)
![3-(4-Chlorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2513104.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2513106.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(tert-butyl)urea](/img/structure/B2513110.png)

![2-Chloro-N-[3-(2-methylpropyl)oxan-4-yl]acetamide](/img/structure/B2513114.png)